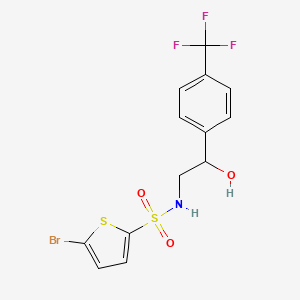

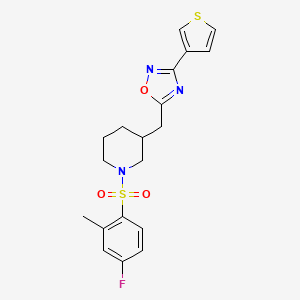

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is likely a thiophene derivative, which are essential heterocyclic compounds with a variety of properties and applications . The presence of a bromine atom and a trifluoromethyl group on the phenyl ring could potentially influence the compound’s reactivity and properties.

Chemical Reactions Analysis

The compound could potentially undergo reactions at the benzylic position . The presence of a bromine atom might make it susceptible to nucleophilic substitution reactions.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity : A study discusses the synthesis of thiophene sulfonamide derivatives via Suzuki cross coupling reactions. These compounds, including variants of 5-bromo-thiophene-2-sulfonamide, showed potent urease inhibition and hemolytic activities. The electronic effects of different functional groups on the aromatic ring significantly impacted the results. Additionally, these derivatives exhibited antibacterial activities, highlighting their potential use in medical applications (Noreen et al., 2017).

Catalytic Applications : Another study introduced a novel N-bromo sulfonamide reagent for facilitating the synthesis of specific compounds via a pseudo five-component condensation reaction. This methodology emphasized the use of non-toxic and inexpensive materials, showcasing the versatility of N-bromo sulfonamide compounds in catalyzing chemical reactions (Khazaei et al., 2014).

Transition Metal Complexes : A research paper focused on sulfonamide-derived ligands, such as 4-bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl)phenolate, and their transition metal complexes. These compounds were evaluated for antibacterial, antifungal, and cytotoxic activity, revealing moderate to significant antibacterial and good antifungal activity (Chohan & Shad, 2011).

Partitioning in Micellar Media : A study explored the solubilization of thiophene derivatives, including 5-bromothiophene-2-sulfonamide, by anionic surfactant solutions. This research provided insights into the thermodynamics and partitioning behavior of thiophene derivatives in micellar media, which is crucial for understanding their behavior in various chemical environments (Saeed et al., 2017).

Synthesis of Novel Compounds : Another research discussed the palladium-catalyzed arylation of thiophenes bearing SO2R substituents. The study showed efficient coupling with various aryl/heteroaryl bromides, leading to the formation of thiophene-3-sulfonic amides or esters. This synthesis process highlights the chemical flexibility and utility of thiophene sulfonamide derivatives (Bheeter, Bera, & Doucet, 2013).

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .

Biochemical Pathways

Given its potential interaction with enzymes or receptors, it could influence a variety of biochemical pathways, leading to downstream effects on cellular function .

Pharmacokinetics

Factors such as its molecular size, polarity, and solubility would influence its bioavailability and pharmacokinetics .

Result of Action

Its interaction with specific targets could lead to changes in cellular function, potentially influencing health and disease states .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and function, while the presence of other molecules could lead to competitive or noncompetitive inhibition .

Propiedades

IUPAC Name |

5-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrF3NO3S2/c14-11-5-6-12(22-11)23(20,21)18-7-10(19)8-1-3-9(4-2-8)13(15,16)17/h1-6,10,18-19H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMJUQJVDMEDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CNS(=O)(=O)C2=CC=C(S2)Br)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrF3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2449282.png)

![3-(4-fluorophenyl)-1-[2-(2-methoxyanilino)-2-oxoethyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2449288.png)

![5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2449299.png)